molecular formula C24H25N3O2 B5917090 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

Cat. No. B5917090
M. Wt: 387.5 g/mol
InChI Key: ROULWRMXSWNHGI-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, also known as MPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine acts as a potent and selective inhibitor of the dopamine transporter (DAT). It binds to the DAT and prevents the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular levels of dopamine, which is associated with the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular levels of dopamine. This increase in dopamine levels is associated with the therapeutic effects of this compound, which include improved motor function, increased attention, and reduced impulsivity. This compound has also been shown to exhibit antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in lab experiments include its potent and selective inhibition of the dopamine transporter (DAT), which allows for the study of the role of dopamine in various neurological and psychiatric disorders. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine. One direction is the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the therapeutic potential of this compound in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. Additionally, the role of this compound in drug addiction and substance abuse disorders is an area of active research.

Synthesis Methods

The synthesis of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine involves the condensation of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with 3-phenoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The purity of the synthesized compound can be confirmed using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular levels of dopamine, which is associated with the therapeutic effects of this compound.

properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-28-24-13-6-5-12-23(24)26-14-16-27(17-15-26)25-19-20-8-7-11-22(18-20)29-21-9-3-2-4-10-21/h2-13,18-19H,14-17H2,1H3/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROULWRMXSWNHGI-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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